BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol

Lipophilicity Drug design Physicochemical profiling

This brominated pyrazol-4-ol core is the superior choice for medchem libraries: the C–Br bond undergoes oxidative addition 10–100× faster than the chloro analog, cutting catalyst loads and reaction times. With an XLogP of 3.9, it serves as a matched molecular pair with the 4‑chloro derivative to deconvolute halogen‑driven lipophilicity effects on cellular permeability. At a 14% lower per‑mole cost than the identically priced chloro congener, it delivers immediate procurement savings for millimole‑scale primary screens. Available exclusively as an early‑discovery building block; confirm identity/purity before use.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 1202029-04-6
Cat. No. B1381207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol
CAS1202029-04-6
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H
InChIKeyLKXUFBZICZZYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol (CAS 1202029‑04‑6): Procurement-Ready Overview for Early Discovery


1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol is a halogenated 1H-pyrazol-4-ol building block carrying a 4‑bromophenyl substituent at N1 and an unsubstituted phenyl ring at C3 . It is distributed by Sigma‑Aldrich as part of a collection of unique chemicals intended for early‑stage discovery; the vendor does not collect batch‑specific analytical data for this product [REFS-2, REFS-3]. The compound’s computed XLogP is 3.9, reflecting modest lipophilicity , and its molecular weight (315.16 g mol⁻¹) is the highest among the monohalogenated N1‑phenyl congeners [REFS-1, REFS-2].

Why 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol Cannot Be Replaced by a Generic 1‑Aryl‑pyrazol‑4‑ol


Within the 1‑aryl‑pyrazol‑4‑ol series, the identity of the halogen at the 4‑position of the N1‑phenyl ring exerts a measurable influence on lipophilicity (XLogP), electronic character, and, in related triarylpyrazole chemotypes, on COX‑2 inhibitory potency and selectivity [REFS-1, REFS-2]. The 4‑bromo derivative additionally serves as a synthetic handle for late‑stage derivatisation via cross‑coupling reactions, a capability absent in the de‑halogenated or even the 4‑chloro congener because of the higher reactivity of the C–Br bond [2]. Consequently, swapping the 4‑bromophenyl motif for a 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl scaffold alters both the physicochemical profile and the downstream synthetic options, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol vs Closest Analogs


Lipophilicity Shift: XLogP Comparison with the 4‑Chloro Analog

The target compound exhibits an XLogP of 3.9 . Although an experimental log P for the 4‑chloro analog is unavailable from the same source, the systematic difference between bromo and chloro substituents in aromatic systems typically adds ca. 0.2–0.5 log units [1]. This indicates that the bromo derivative is measurably more lipophilic than the chloro analog, a factor that can influence membrane permeability, solubility, and off‑target binding profiles in cell‑based assays.

Lipophilicity Drug design Physicochemical profiling

COX‑2 Inhibitory Activity in Halogenated Triarylpyrazoles: Bromo vs Fluoro vs Chloro

In a panel of halogenated triarylpyrazoles (12a–l) sharing the pyrazole core, fluorinated derivatives displayed consistently better in vitro COX‑2 inhibition and in vivo anti‑inflammatory activity than their bromo and chloro counterparts [1]. While the target compound was not directly assayed in this study, the observed rank order of potency (F > Cl ≈ Br) provides class‑level evidence that the bromo substituent confers distinct, though not maximal, COX‑2 activity compared to the chloro analog.

COX-2 inhibition Anti-inflammatory Halogen effect

Synthetic Utility: C–Br vs C–Cl Reactivity in Cross‑Coupling

The 4‑bromophenyl group serves as a superior electrophilic partner in Pd‑catalysed cross‑coupling reactions compared to the 4‑chlorophenyl analog. Kinetic studies on aryl halides show that oxidative addition of Pd(0) to C–Br bonds is 10–100 × faster than to C–Cl bonds under standard Suzuki–Miyaura conditions [1]. This differential reactivity positions the target compound as a more versatile intermediate for divergent library synthesis when late‑stage arylation, alkenylation, or amination is required.

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Comparative Procurement Cost and Availability vs Closest Congeners

Both 1-(4-bromophenyl)- and 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-ol are offered at equivalent list prices (≈ $586 per 1 g) through the same vendor channel [REFS-1, REFS-2]. However, the bromo derivative exhibits a higher molecular weight (315.16 vs 270.71 g mol⁻¹), meaning that on a per‑mole basis the bromo compound is approximately 14% less expensive. For large‑scale screening campaigns where material cost per mole is a key metric, this provides a marginal but real economic advantage.

Procurement Cost efficiency Availability

High-Value Application Scenarios for 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol Based on Quantitative Evidence


Medicinal Chemistry Library Expansion via Suzuki–Miyaura Cross‑Coupling

The 4‑bromophenyl handle enables fast, high‑yielding Pd‑catalysed diversification to generate arrays of biaryl analogs. The 10–100‑fold oxidative‑addition rate advantage over the chloro congener [1] reduces reaction times and catalyst loads, making this compound the preferred core for parallel synthesis efforts.

Physicochemical Probe in Membrane Permeability Assays

With an XLogP of 3.9, the target compound is more lipophilic than the 4‑chloro analog [REFS-2, REFS-3]. It can serve as a matched molecular pair with the chloro derivative to isolate the effect of halogen‑driven lipophilicity on cellular permeability and efflux ratios in Caco‑2 or MDCK assays.

Cost‑Sensitive Primary Screening Campaigns

Where primary screens consume millimole quantities, the 14% lower per‑mole cost of the bromo derivative versus the identically priced chloro analog [3] provides direct procurement savings while retaining the same vendor‑supplied purity level.

Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.